molecular formula C9H12FN B010604 3-(4-Fluorophenyl)propan-1-amine CAS No. 101488-65-7

3-(4-Fluorophenyl)propan-1-amine

Cat. No. B010604
M. Wt: 153.2 g/mol
InChI Key: IIFDQESZTDBKEM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propan-1-amine is a compound of interest in the synthesis of various derivatives due to its unique chemical structure, which incorporates a fluorophenyl group. This moiety has been explored for its potential in creating compounds with significant biological activities and material properties.

Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)propan-1-amine derivatives typically involves base-catalyzed Claisen-Schmidt condensation reactions and other methods such as propargylation followed by click reactions. These methods yield compounds characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction, indicating the efficiency of these synthetic routes in producing target compounds with precise structural features (Salian et al., 2018); (Nagamani et al., 2018).

Molecular Structure Analysis

3-(4-Fluorophenyl)propan-1-amine and its derivatives have been analyzed using DFT and Hirshfeld surface studies to understand their molecular geometry, electronic structure, and intermolecular interactions. These studies reveal significant intra- and intermolecular hydrogen bonding and weak intermolecular interactions, highlighting the compound's potential for further chemical modifications and applications (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including condensation with aromatic aldehydes and ketones, leading to derivatives with high antibacterial activity. These reactions showcase the compound's reactivity and potential as a precursor for pharmacologically active molecules (Arutyunyan et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and fluorescence, of 3-(4-Fluorophenyl)propan-1-amine derivatives, are influenced by the presence of the fluorophenyl group. These properties are crucial for the compound's applications in materials science and biological research, as demonstrated by studies on fluorescence enhancement and solubility (Yang et al., 2002).

Chemical Properties Analysis

The chemical properties of 3-(4-Fluorophenyl)propan-1-amine derivatives, including their reactivity, have been explored through various analyses. These studies have led to the discovery of compounds with significant antimicrobial and antitumor activities, indicating the potential of this chemical scaffold in the development of new therapeutic agents (Hao et al., 2017).

Scientific Research Applications

1. Transaminase-Mediated Synthesis

  • Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . This process is environmentally and economically attractive .
  • Methods of Application: The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . The process starts from prochiral ketones .
  • Results or Outcomes: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

2. Synthesis of Fluorinated Building Blocks

  • Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” is used in the synthesis of fluorinated building blocks . These building blocks are often used in the development of pharmaceuticals and agrochemicals due to the unique properties of fluorine .
  • Methods of Application: The specific methods of application can vary widely depending on the desired end product. Typically, this involves various organic synthesis techniques .

3. Synthesis of 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine

  • Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” can be used to synthesize "3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine" , a compound that could have potential applications in various fields .
  • Methods of Application: The synthesis involves various organic synthesis techniques .
  • Results or Outcomes: The synthesis results in the production of "3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine" . The properties and potential applications of this compound would need to be explored further .

4. Synthesis of Fluorinated Compounds

  • Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” is used in the synthesis of various fluorinated compounds . These compounds are often used in the development of pharmaceuticals and agrochemicals due to the unique properties of fluorine .
  • Methods of Application: The specific methods of application can vary widely depending on the desired end product. Typically, this involves various organic synthesis techniques .

5. Synthesis of 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine

  • Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” can be used to synthesize "3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine" , a compound that could have potential applications in various fields .
  • Methods of Application: The synthesis involves various organic synthesis techniques .
  • Results or Outcomes: The synthesis results in the production of "3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine" . The properties and potential applications of this compound would need to be explored further .

6. Synthesis of Other Amines

  • Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” can be used as a starting material in the synthesis of other amines . These amines can have a wide range of applications in various fields .
  • Methods of Application: The synthesis involves various organic synthesis techniques . The specific methods can vary depending on the desired end product .
  • Results or Outcomes: The synthesis results in the production of various amines . The properties and potential applications of these amines would need to be explored further .

Safety And Hazards


  • Handling : Proper handling procedures are essential due to its potential toxicity.

  • Health Risks : Inhalation, skin contact, or ingestion may pose health risks.

  • Flammability : The flash point indicates flammability; precautions are necessary.

  • Environmental Impact : Assess its environmental persistence and impact.


Future Directions


  • Biological Studies : Investigate its pharmacological properties, potential therapeutic applications, and toxicity profiles.

  • Process Optimization : Optimize synthetic routes for scalability and cost-effectiveness.

  • Material Science : Explore its use in materials, such as polymers or catalysts.


properties

IUPAC Name

3-(4-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFDQESZTDBKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424328
Record name 3-(4-fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)propan-1-amine

CAS RN

101488-65-7
Record name 3-(4-fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from step e (0.79 g, 6.4 mmol) was dissolved in 100 mL of MeOH and added carefully to 0.20 g of 10% Pd/C under N2. The mixture was hydrogenated in a Parr shaker at 50 PSI overnight. Filtration through fiberglass filter paper under N2 and under vacuum yielded 0.56 g of a clear colorless oil.
Name
product
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Ahmed, A Haider, J Varisco… - Journal of medicinal …, 2019 - ACS Publications
Aspiring to develop a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug …
Number of citations: 23 pubs.acs.org
M Manickam, HB Jalani, T Pillaiyar, PR Boggu… - European Journal of …, 2018 - Elsevier
To optimize the lead urea scaffold 1 and 2 as selective cardiac myosin ATPase activator, a series of urea derivatives have been synthesized to explore its structure activity relationship. …
Number of citations: 11 www.sciencedirect.com
M Cotter, S Varghese, F Chevot, C Fergus… - …, 2023 - Wiley Online Library
A library of queuine analogues targeting the modification of tRNA isoacceptors for Asp, Asn, His and Tyr catalysed by queuine tRNA ribosyltransferase (QTRT, also known as TGT) was …
JY Choi, MS Plummer, J Starr… - Journal of medicinal …, 2012 - ACS Publications
Thymidylate kinase (TMK) is a potential chemotherapeutic target because it is directly involved in the synthesis of an essential component, thymidine triphosphate, in DNA replication. …
Number of citations: 59 pubs.acs.org
MP Pauze - 2021
Number of citations: 4
TW Haugen - 2019 - ntnuopen.ntnu.no
Multimedikamentresistente bakterier er en av de største helseutfordringene verden står oven- for i dag, noe som gjør forskning og utvikling av ny antibiotika viktigere enn noen sinne. …
Number of citations: 0 ntnuopen.ntnu.no

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